3-Ethoxy-1,2-propanediol

Catalog No.
S1494970
CAS No.
1874-62-0
M.F
C5H12O3
M. Wt
120.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethoxy-1,2-propanediol

CAS Number

1874-62-0

Product Name

3-Ethoxy-1,2-propanediol

IUPAC Name

3-ethoxypropane-1,2-diol

Molecular Formula

C5H12O3

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C5H12O3/c1-2-8-4-5(7)3-6/h5-7H,2-4H2,1H3

InChI Key

LOSWWGJGSSQDKH-UHFFFAOYSA-N

SMILES

CCOCC(CO)O

Synonyms

Glycerin 1-Ethyl Ether; Glycerol 1-Ethyl Ether; Glycerol α-Ethyl Ether; Glycerol α-Monoethyl Ether

Canonical SMILES

CCOCC(CO)O

Solvent Applications:

-Ethoxy-1,2-propanediol (also known as glycerol α-ethyl ether) finds application in various scientific research fields due to its solvent properties. Its miscibility with both polar and non-polar compounds makes it a versatile tool for:

  • Dissolving diverse molecules: It can dissolve various organic and inorganic compounds, making it useful in extraction procedures, sample preparation, and purification processes in various research areas like biochemistry, analytical chemistry, and material science [].
  • Studying biological processes: Its ability to dissolve biological molecules like proteins, lipids, and carbohydrates makes it valuable for studying various biological processes in cell culture experiments and biomolecule characterization [].

Biomedical Applications:

Beyond its solvent properties, 3-Ethoxy-1,2-propanediol shows promise in specific areas of biomedical research:

  • Development of hydrogels: It can act as a crosslinking agent in the formation of poly(glycidol) hydrogels, which are biocompatible materials with potential applications in tissue engineering and drug delivery systems []. These hydrogels can mimic the natural extracellular matrix, providing a supportive environment for cell growth and drug release in targeted tissues [].
  • Glycosylation reactions: Studies suggest its potential as an acceptor substrate in glycosylation reactions catalyzed by the enzyme sucrose phosphorylase. This enzyme plays a crucial role in carbohydrate metabolism, and understanding its functions is essential in various fields, including biofuel production and development of therapeutic drugs targeting carbohydrate-based pathways [].

Other Research Applications:

  • Analyte protection in gas chromatography: 3-Ethoxy-1,2-propanediol can be used as a derivatization agent in gas chromatography (GC) analysis of pesticides. This process helps protect the analytes from degradation during the analysis, improving the sensitivity and accuracy of the measurements [].

Molecular Structure Analysis

The EGE molecule consists of a central propane chain with hydroxyl (OH) groups on carbons 1 and 2 and an ethoxy (OCH2CH3) group on carbon 3 []. This structure gives EGE several key features:

  • Polarity: The presence of hydroxyl groups makes EGE a polar molecule, allowing it to interact with other polar molecules and dissolve them [].
  • Hydrogen bonding: EGE can participate in hydrogen bonding due to its OH groups, influencing its physical properties and interactions with other molecules [].

Chemical Reactions Analysis

EGE can undergo various chemical reactions, including:

  • Synthesis: A common method for EGE synthesis involves reacting epichlorohydrin with ethanol in the presence of a base [].
CICH2CH(OH)CH2 + CH3CH2OH -> C2H5OCH2CH(OH)CH2OH + HCl
  • Glycosylation: EGE can act as an acceptor substrate in reactions catalyzed by sucrose phosphorylase, an enzyme involved in sugar metabolism [].

Physical And Chemical Properties Analysis

  • Melting point: -69 °C []
  • Boiling point: 222 °C []
  • Solubility: Miscible with water, ethanol, and many other organic solvents []
  • Density: 1.063 g/mL at 25 °C []

EGE is considered to have low to moderate toxicity []. However, proper handling is crucial to avoid potential hazards:

  • Skin and eye irritant: EGE can irritate the skin and eyes upon contact [].
  • Flammability: EGE is combustible and should be kept away from heat sources [].

XLogP3

-0.9

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1874-62-0

Dates

Modify: 2023-08-15

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